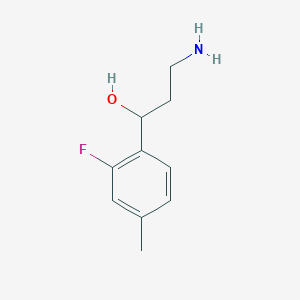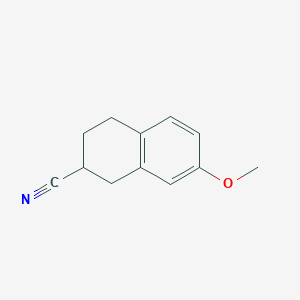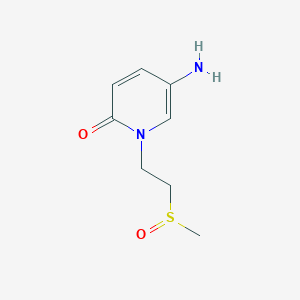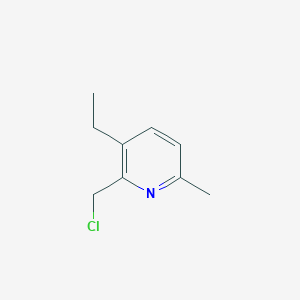![molecular formula C12H15ClO B13169311 [1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
[1-(2-Chlorophenyl)cyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chlorophenyl group attached to a cyclopentylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorophenyl)cyclopentyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-Chlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(2-Chlorophenyl)cyclopentyl]ketone, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Chlorophenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of [1-(2-Chlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(2-Bromophenyl)cyclopentyl]methanol
- [1-(2-Fluorophenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
Uniqueness
Compared to similar compounds, [1-(2-Chlorophenyl)cyclopentyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
[1-(2-chlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
Clave InChI |
UCLOKCOCKQVLLD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B13169236.png)
![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
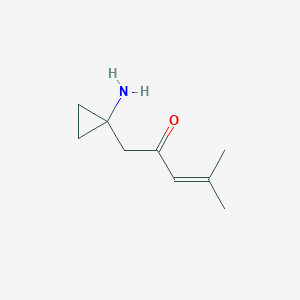
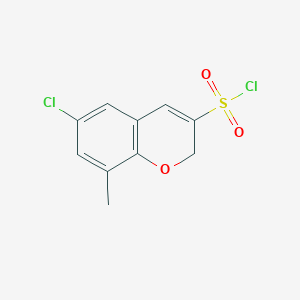


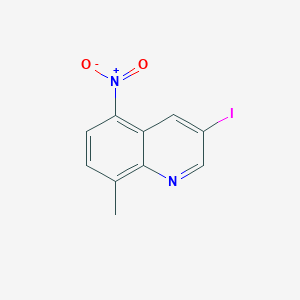
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
